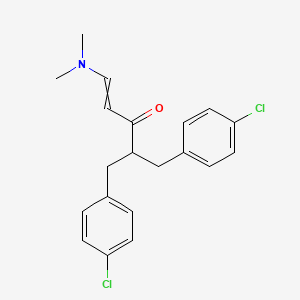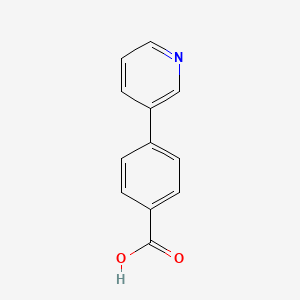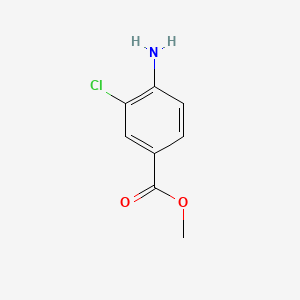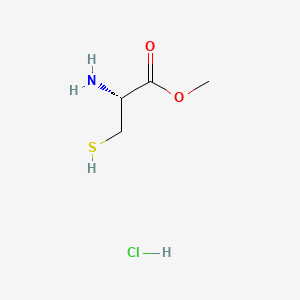
3-(3-氟苯基)丙酸
描述
3-(3-Fluorophenyl)propionic acid is a compound that is part of a broader class of fluorinated aromatic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The presence of the fluorine atom can significantly alter the physical and chemical properties of these compounds, making them valuable in various chemical reactions and biological activities.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves halogen-lithium exchange reactions, as seen in the synthesis of 4-amino-3-fluorophenylboronic acid, which is synthesized from 4-bromo-2-fluoroaniline . Similarly, organotin esters of fluorophenyl-propenoic acid derivatives have been synthesized and characterized, indicating the versatility of fluorophenyl compounds in forming various derivatives . The synthesis of these compounds is crucial for their application in further chemical transformations and biological assays.
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds can be complex, as demonstrated by the crystal structure analysis of organotin esters . The geometry around the tin atom in these compounds has been deduced, showing a tetrahedral geometry in the solid state. Additionally, the conformational structures of related compounds, such as 3-phenyl-1-propionic acid and its derivatives, have been analyzed using laboratory X-ray powder diffraction data . These analyses are essential for understanding the reactivity and interaction of these compounds.
Chemical Reactions Analysis
Fluorophenyl compounds participate in various chemical reactions. For example, they are used in Suzuki cross-coupling reactions and can act as reagents in organic synthesis . The introduction of fluorine into the phenyl ring can influence the reactivity of the compound, making it a valuable moiety in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl compounds are influenced by the presence of the fluorine atom. For instance, the pKa value of boronic acids can be affected by the fluorine substitution, as seen in the relatively low pKa value of 7.8 for the acetylated derivative of amino-3-fluorophenyl boronic acid . The electrochemical properties of these compounds are also of interest, as demonstrated by the electrochemical fluorination of nitrogen-containing carboxylic acids . The study of these properties is crucial for the development of new materials and drugs.
科学研究应用
“3-(3-Fluorophenyl)propionic acid” is a chemical compound with the molecular formula C9H9FO2 . It is a white to cream or pale yellow crystalline powder with a melting point of 39.0-48.0°C . This compound is used in various applications and techniques such as Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .
-
Real-Time PCR : This technique is used in molecular biology to monitor the amplification of a targeted DNA molecule during the PCR (Polymerase Chain Reaction). “3-(3-Fluorophenyl)propionic acid” could potentially be used in the preparation of the PCR mix or as a component of the DNA synthesis .
-
Oligos, Primers, Probes and Genes Cloning : These techniques involve the synthesis and use of short DNA or RNA molecules (oligonucleotides) for a variety of applications, including DNA sequencing, gene cloning, and the study of protein function and interactions. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the synthesis of these oligonucleotides .
-
Protein Biology : This field involves the study of the structure, function, and interactions of proteins. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the study of protein structure and function, possibly as a reagent in protein purification or characterization .
-
Cell Culture and Transfection : These techniques are used in cellular biology to grow cells under controlled conditions and introduce foreign DNA into them. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the media for cell culture or as a component of the transfection reagent .
-
Cell and Gene Therapy : This field involves the use of cells and genes to treat diseases. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the development of new therapies, possibly as a component of the therapeutic agent .
-
Mass Spectrometry : This analytical technique is used to identify the amount and type of chemicals present in a sample. “3-(3-Fluorophenyl)propionic acid” could potentially be used as a standard or internal control in mass spectrometry analyses .
-
Fluorination Reagents : This compound could potentially be used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties.
-
Fluorinated Building Blocks : “3-(3-Fluorophenyl)propionic acid” could potentially be used as a building block in the synthesis of fluorinated compounds . Fluorinated compounds have applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
-
Synthesis of 2-oxopiperazine Guanidine Analog : This compound could potentially be used in the synthesis of 2-oxopiperazine guanidine analog . Guanidine analogs have applications in various fields, including medicinal chemistry and drug discovery.
属性
IUPAC Name |
3-(3-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLMRADOKLXLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372094 | |
| Record name | 3-(3-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)propionic acid | |
CAS RN |
458-45-7 | |
| Record name | 3-(3-Fluorophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 3-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(3-Fluorophenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Fluorophenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














